molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

Cat. No.: B8558251
M. Wt: 260.29 g/mol
InChI Key: IXXKRNPDCBGDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-ylamine derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific molecular targets.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is unique due to its dual heterocyclic structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

InChI

InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19)

InChI Key

IXXKRNPDCBGDGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.42 ml (3.00 mmol) of triethylamine and 0.22 ml (1.5 mmol) of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are added successively to a solution, kept under argon, of 35 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium and 344 mg (1.00 mmol) of tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate in 5 ml of dioxane, and the mixture is stirred at 80° C. for 3 hours under argon. The reaction mixture is cooled to room temperature; 5 ml of methanol, 223 mg (1.0 mmol) of 4-bromoquinolin-2-amine and 823 mg (2.50 mmol) of caesium carbonate are added successively. The reaction mixture is stirred at 100° C. for 18 hours. The reaction mixture is cooled to room temperature, absorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/dilute aqueous ammonia as eluent: 4-(1H-pyrrolo-[2,3-b]pyridin-3-yl)quinolin-2-ylamine (“A1”) as pale-pink crystals; m.p. 244° C.;
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
35 mg
Type
catalyst
Reaction Step Four
Quantity
223 mg
Type
reactant
Reaction Step Five
Name
caesium carbonate
Quantity
823 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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